molecular formula C23H28FN3O2 B2504072 1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine CAS No. 2034468-54-5

1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

Cat. No.: B2504072
CAS No.: 2034468-54-5
M. Wt: 397.494
InChI Key: LKBDTLQEZVIUNA-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates both a piperazine and a 4-methoxypiperidine ring, is characteristic of compounds developed to target key biological pathways. Piperazine derivatives are frequently explored as high-affinity ligands for various biological targets, including the dopamine transporter (DAT) . Furthermore, the structural motif of a piperidine ring linked to an aromatic system is a recognized feature in potent inhibitors of tubulin polymerization, which function by binding to the colchicine site on β-tubulin and demonstrate potent antiproliferative activities against a range of human cancer cells . This compound is provided exclusively for research purposes. It is intended for use in bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities. All products are strictly For Research Use Only and are not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-29-20-10-12-25(13-11-20)19-8-6-18(7-9-19)23(28)27-16-14-26(15-17-27)22-5-3-2-4-21(22)24/h2-9,20H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBDTLQEZVIUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with the piperazine core.

    Attachment of the methoxypiperidinylbenzoyl group: This could be done through an acylation reaction, where the piperazine derivative is reacted with a benzoyl chloride derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Reduction: This could involve the addition of hydrogen atoms, potentially reducing carbonyl groups to alcohols or amines.

    Substitution: This might involve the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine would depend on its specific biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Compounds:

  • 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine ():

    • Structural Differences : Lacks the benzoyl-4-methoxypiperidine group; instead, it has a piperidin-4-yl substituent.
    • Activity : Demonstrated high affinity for dopamine D2 receptors, suggesting CNS applications. The methoxy group enhances solubility and receptor interactions .
  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine ():

    • Structural Differences : Replaces the methoxypiperidine with a nitrobenzyl group.
    • Activity : Nitro groups are associated with antibacterial and antitumor activity due to redox reactivity. However, nitro substituents may reduce metabolic stability compared to methoxy groups .

Table 1: Substituent Effects on Piperazine Derivatives

Compound Substituent at Position 4 Key Functional Groups Biological Activity
Target Compound 4-(4-Methoxypiperidin-1-yl)benzoyl Methoxy, Fluorophenyl Not reported (analogs suggest cytotoxicity or receptor modulation)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Piperidin-4-yl Methoxyphenyl Dopamine D2 receptor affinity (Ki < 100 nM)
1-(4-Chlorobenzhydryl)piperazine derivatives () Chlorobenzhydryl Chloro, Benzoyl Cytotoxic (IC50: 5–20 µM in cancer cells)

Fluorophenyl-Containing Analogs

Key Compounds:

  • 1-(3-Fluorobenzoyl)-4-benzylpiperazine ():

    • Structural Differences : Fluorine at the meta position on the benzoyl group.
    • Activity : Fluorine’s position (ortho vs. meta) affects steric hindrance and electronic effects. Meta-substituted analogs may exhibit better binding to hydrophobic pockets .
  • 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine ():

    • Structural Differences : Fluorophenyl group integrated into a thiazole ring.
    • Activity : Thiazole moieties often enhance antimicrobial or antiviral activity, suggesting divergent applications compared to benzoyl-linked compounds .

Methoxy-Substituted Piperidines/Piperazines

Key Compounds:

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ():

    • Structural Differences : Nitrobenzyl group instead of methoxypiperidine.
    • Activity : Nitro groups improve cytotoxicity but may increase toxicity risks. Methoxy groups balance solubility and target engagement .
  • 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine ():

    • Structural Differences : Hydroxyethyl group enhances hydrophilicity.
    • Activity : Hydroxy groups improve blood-brain barrier penetration, relevant for neuroactive compounds .

Research Findings and Implications

Cytotoxicity and Anticancer Potential

  • 1-(4-Chlorobenzhydryl)piperazine derivatives () showed potent cytotoxicity (IC50: 5–20 µM) against liver, breast, and colon cancer cells. The target compound’s methoxypiperidine group may reduce cytotoxicity compared to chlorobenzhydryl but improve selectivity .
  • Nitroimidazole-piperazinyl hybrids () exhibited antitumor activity, highlighting the role of nitro groups in DNA damage mechanisms. The target compound’s methoxy group may shift the mechanism toward receptor-mediated pathways .

Antibacterial Activity

  • Methoxyphenyl-piperazine derivatives () displayed broad-spectrum antibacterial activity. The target compound’s fluorophenyl and methoxypiperidine groups may enhance Gram-positive targeting due to increased membrane penetration .

Biological Activity

1-(2-Fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of piperazine derivatives and subsequent functionalization. The compound is often synthesized using various protecting groups to facilitate the selective introduction of functional groups.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:

  • Antimicrobial Activity : Studies have shown that derivatives containing the piperazine moiety display significant antimicrobial properties against various bacterial strains.
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. For example, derivatives have shown IC50 values in the low micromolar range, indicating potent inhibitory effects on MAO-B .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the piperazine ring and the introduction of substituents on the aromatic rings significantly influence biological activity. For instance:

  • The presence of fluorine at the 2-position on the phenyl ring enhances lipophilicity and potentially increases binding affinity to target sites.
  • The methoxypiperidine group contributes to improved solubility and bioavailability, making it a favorable candidate for further development.

Case Study 1: Antimicrobial Evaluation

A series of compounds derived from this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting a promising lead for new antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
A3.12Staphylococcus aureus
B6.25Escherichia coli
C12.5Both

Case Study 2: MAO Inhibition

In a study evaluating the MAO inhibitory activity, several derivatives were synthesized and tested. Compound T6 emerged as a potent inhibitor with an IC50 value of 0.013 µM for MAO-B, demonstrating significant promise for treating conditions related to neurotransmitter imbalance.

CompoundIC50 (µM)MAO Type
T60.013MAO-B
T30.039MAO-B
T120.050MAO-A

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